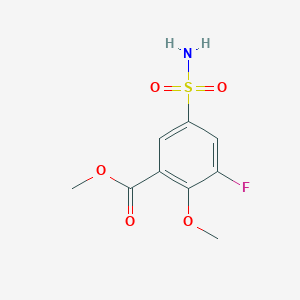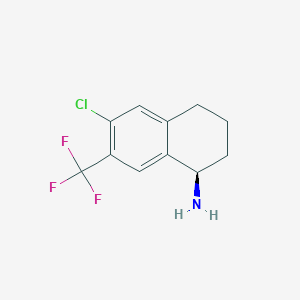![molecular formula C10H6BrClN2O2 B13151684 1-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]-2-chloroethanone CAS No. 929972-58-7](/img/structure/B13151684.png)
1-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]-2-chloroethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-chloroethan-1-one is a chemical compound that belongs to the class of oxadiazole derivatives.
Métodos De Preparación
The synthesis of 1-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-chloroethan-1-one typically involves a multi-step process. One common method includes the reaction of 4-bromobenzohydrazide with chloroacetyl chloride in the presence of a base to form the intermediate 4-bromophenylhydrazine. This intermediate is then cyclized with carbon disulfide and potassium hydroxide to yield the desired oxadiazole derivative .
Análisis De Reacciones Químicas
1-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-chloroethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The oxadiazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Coupling Reactions: The bromophenyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 1-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-chloroethan-1-one involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with cancer cell receptors, inducing apoptosis .
Comparación Con Compuestos Similares
1-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-chloroethan-1-one can be compared with other similar compounds, such as:
5-(4-bromophenyl)-1,3-oxazole: This compound shares a similar bromophenyl group but has an oxazole ring instead of an oxadiazole ring.
3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound has a similar bromophenyl group but features an isoxazole ring and a hydroxyphenyl group.
The unique combination of the oxadiazole ring and the chloroethanone moiety in 1-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-chloroethan-1-one contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
929972-58-7 |
|---|---|
Fórmula molecular |
C10H6BrClN2O2 |
Peso molecular |
301.52 g/mol |
Nombre IUPAC |
1-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-chloroethanone |
InChI |
InChI=1S/C10H6BrClN2O2/c11-7-3-1-6(2-4-7)9-13-14-10(16-9)8(15)5-12/h1-4H,5H2 |
Clave InChI |
XKPPRJWVGYBJIB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NN=C(O2)C(=O)CCl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


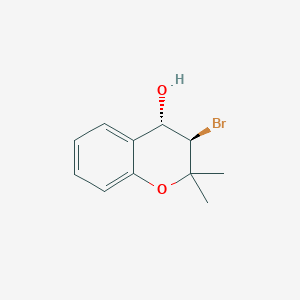

amine](/img/structure/B13151624.png)
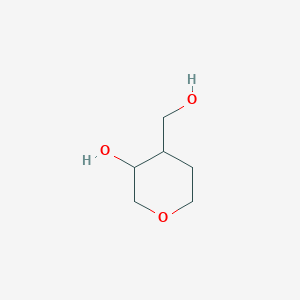
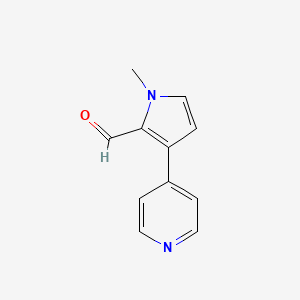
![(4R)-4-[(1H-Indol-3-yl)methyl]-5-oxo-D-proline](/img/structure/B13151633.png)
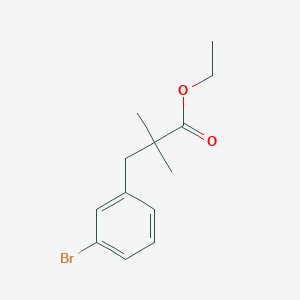
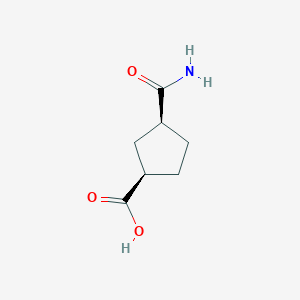
![trans-1-[(Benzyloxy)carbonyl]-6-methylpiperidine-3-carboxylic acid](/img/structure/B13151645.png)

